Cas no 198274-48-5 (2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile)
2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile Chemical and Physical Properties
Names and Identifiers
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- Benzeneacetonitrile, 2-bromo-5-methoxy-3-methyl-
- (2-Bromo-5-methoxy-3-methyl-phenyl)-acetonitrile
- 2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile
- SY345758
- 198274-48-5
- (2-Bromo-5-methoxy-3-methylphenyl)acetonitrile
- MFCD12405311
- InChI=1/C10H10BrNO/c1-7-5-9(13-2)6-8(3-4-12)10(7)11/h5-6H,3H2,1-2H
-
- Inchi: 1S/C10H10BrNO/c1-7-5-9(13-2)6-8(3-4-12)10(7)11/h5-6H,3H2,1-2H3
- InChI Key: YWPOPHQNRBKPNK-UHFFFAOYSA-N
- SMILES: C1(CC#N)=CC(OC)=CC(C)=C1Br
Computed Properties
- Exact Mass: 238.99458Da
- Monoisotopic Mass: 238.99458Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 33Ų
2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-40221229-1.0g |
2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile |
198274-48-5 | 95% | 1.0g |
$739.0 | 2023-02-04 | |
| Enamine | BBV-40221229-2.5g |
2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile |
198274-48-5 | 95% | 2.5g |
$1531.0 | 2023-10-28 | |
| Enamine | BBV-40221229-5.0g |
2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile |
198274-48-5 | 95% | 5.0g |
$1939.0 | 2023-02-04 | |
| Enamine | BBV-40221229-10.0g |
2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile |
198274-48-5 | 95% | 10.0g |
$2438.0 | 2023-02-04 | |
| Enamine | BBV-40221229-1g |
2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile |
198274-48-5 | 95% | 1g |
$739.0 | 2023-10-28 | |
| Enamine | BBV-40221229-5g |
2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile |
198274-48-5 | 95% | 5g |
$1939.0 | 2023-10-28 | |
| Enamine | BBV-40221229-10g |
2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile |
198274-48-5 | 95% | 10g |
$2438.0 | 2023-10-28 |
2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile
Introduction to 2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile (CAS No. 198274-48-5)
2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile, identified by the chemical abstracts service number 198274-48-5, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound, featuring a brominated aromatic ring substituted with methoxy and methyl groups, coupled with an acetonitrile moiety, exhibits a unique structural framework that makes it valuable for constructing complex molecular architectures. The presence of both electron-withdrawing and electron-donating groups on the benzene ring enhances its reactivity, making it a versatile building block for various synthetic pathways.
The bromo substituent at the 2-position of the phenyl ring is particularly noteworthy, as it serves as a reactive handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. These reactions are pivotal in constructing biaryl systems, which are prevalent in many biologically active molecules. The 5-methoxy group introduces a slight electron-donating effect, influencing the overall electronic properties of the aromatic system and potentially affecting the regioselectivity of subsequent reactions. Additionally, the 3-methyl group provides steric hindrance and further modulates the reactivity of the aromatic ring.
The acetonitrile functional group at the 1-position of the molecule not only contributes to its solubility in polar organic solvents but also serves as a versatile handle for nucleophilic addition reactions. This feature is particularly useful in constructing more complex molecules through mechanisms such as nucleophilic substitution or addition-elimination processes. The combination of these structural features makes 2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile a valuable reagent in synthetic organic chemistry.
In recent years, there has been growing interest in leveraging this compound for the development of novel pharmaceuticals and agrochemicals. The structural motifs present in 2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile are reminiscent of several known bioactive compounds, suggesting its potential utility in drug discovery programs. For instance, analogs containing similar aromatic frameworks have been reported to exhibit inhibitory activity against various enzymes and receptors, making this compound a promising candidate for further exploration.
One area where this compound has shown particular promise is in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By incorporating the bromo, methoxy, and methyl substituents into a kinase inhibitor scaffold, researchers can fine-tune the binding properties of their molecules to target specific kinases with high selectivity. The acetonitrile group can also be functionalized to enhance binding affinity or to introduce additional pharmacophoric elements.
Another emerging application of 2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile is in the field of materials science. The ability to construct complex aromatic systems through cross-coupling reactions has opened up new possibilities for designing materials with tailored electronic properties. For example, π-conjugated polymers containing biaryl units derived from this compound have been explored for their potential use in organic electronics, such as light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of electron-donating groups like the methoxy moiety can enhance charge transport properties, making these materials more efficient.
The synthesis of 2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile itself is an interesting challenge that highlights its synthetic utility. One possible approach involves starting from commercially available precursors such as 2-bromo-5-methoxy-3-methylbenzaldehyde and subsequently converting it to the corresponding nitrile using appropriate cyanating agents under controlled conditions. Alternatively, palladium-catalyzed cross-coupling reactions could be employed to introduce the nitrile group selectively at the desired position.
In conclusion, 2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile (CAS No. 198274-48-5) is a multifunctional intermediate with broad applications in pharmaceutical synthesis and materials science. Its unique structural features make it an attractive building block for constructing complex molecules with desired biological or electronic properties. As research continues to uncover new synthetic strategies and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
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